molecular formula C11H14BrNO2 B8161262 2-(3-Bromo-4-methoxyphenyl)-N,N-dimethylacetamide

2-(3-Bromo-4-methoxyphenyl)-N,N-dimethylacetamide

Cat. No.: B8161262
M. Wt: 272.14 g/mol
InChI Key: XMVOKFSDXHMEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-methoxyphenyl)-N,N-dimethylacetamide is a brominated phenylacetamide derivative characterized by a methoxy group at the para position and a bromine atom at the meta position on the phenyl ring. The bromine atom enhances electrophilic reactivity, while the methoxy group contributes to solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-13(2)11(14)7-8-4-5-10(15-3)9(12)6-8/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVOKFSDXHMEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-N,N-dimethylacetamide typically involves the reaction of 3-bromo-4-methoxyaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Bromo-4-methoxyphenyl)-N,N-dimethylacetamide may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyphenyl-N,N-dimethylacetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent positioning and electronic effects. Key analogs include:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications Reference
2-(3-Bromo-4-methoxyphenyl)-N,N-dimethylacetamide 3-Bromo, 4-methoxy 270.9 (calculated) Hypothesized antimicrobial activity
2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylacetamide 4-Bromo, 2-fluoro (phenoxy linkage) 276.1 Intermediate in organic synthesis
2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide 2-Bromo, 4-nitro (phenoxy linkage) 303.11 High reactivity due to nitro group
2-(4-Aminophenyl)-N,N-dimethylacetamide 4-Amino 192.2 (calculated) Lab research, potential drug precursor
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide 4-Bromo, 3-CF₃ 296.1 Enhanced stability (electron-withdrawing CF₃)
  • Electron-Donating vs.
  • Substituent Position : The meta-bromo and para-methoxy arrangement may confer steric and electronic advantages over ortho-substituted analogs (e.g., 2-fluoro in ), which could hinder molecular interactions.

Physicochemical Properties

  • Solubility: N,N-Dimethylacetamide (DMA) derivatives generally exhibit high solubility in polar aprotic solvents (e.g., DMA itself, as noted in ). The methoxy group in the target compound may improve aqueous solubility compared to halogen-only analogs.
  • Thermal Stability: Bromine’s electronegativity could lower thermal stability relative to non-halogenated analogs but increase it compared to nitro-substituted derivatives ().

Biological Activity

2-(3-Bromo-4-methoxyphenyl)-N,N-dimethylacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article will explore its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₁H₁₄BrN₃O
  • Molecular Weight : 284.15 g/mol
  • IUPAC Name : 2-(3-Bromo-4-methoxyphenyl)-N,N-dimethylacetamide

Research indicates that compounds similar to 2-(3-Bromo-4-methoxyphenyl)-N,N-dimethylacetamide may act as inhibitors of specific protein targets, including bromodomain-containing proteins and kinases. For instance, studies have shown that related compounds can inhibit the activity of BRD4 and CK2 kinases, which are implicated in various cancer pathways. The inhibition of these targets leads to reduced cell proliferation and increased apoptosis in cancer cell lines, particularly in triple-negative breast cancer (TNBC) models .

Anticancer Activity

In vitro studies have demonstrated that 2-(3-Bromo-4-methoxyphenyl)-N,N-dimethylacetamide exhibits significant anticancer properties:

  • Cell Lines Tested : MDA-MB-231 (TNBC) and MDA-MB-468
  • IC50 Values :
    • MDA-MB-231: IC50 = 180 nM
    • MDA-MB-468: IC50 = 230 nM

These values indicate that the compound effectively inhibits the growth of these cancer cells at low concentrations, suggesting strong anticancer potential.

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic signaling pathways. In particular, the induction of autophagy-associated cell death has been observed, which is crucial for overcoming resistance in cancer therapy .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (nM)Mechanism
AntiproliferativeMDA-MB-231180Inhibition of BRD4, CK2
AntiproliferativeMDA-MB-468230Apoptosis induction
Apoptosis InductionVariousVariesCaspase activation

Case Studies

  • Study on Dual Inhibitors : A study synthesized multiple BRD4–CK2 dual inhibitors based on rational drug design. Among these, compounds resembling 2-(3-Bromo-4-methoxyphenyl)-N,N-dimethylacetamide showed potent anticancer activity in xenograft mouse models with minimal toxicity observed .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that the presence of the bromine and methoxy groups significantly enhances the biological activity of related compounds. Modifications to these groups can lead to variations in potency against target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.